Eletriptan N-Oxide is a derivative of eletriptan, a second-generation triptan drug primarily utilized for the treatment of migraine headaches. This compound is significant in both pharmaceutical research and clinical applications due to its potential interactions with serotonin receptors and its role in neurological pathways. The molecular formula of Eletriptan N-Oxide is , with a molecular weight of approximately 398.5 g/mol, and it is identified by the CAS number 1217641-89-8 .
Eletriptan N-Oxide falls under the category of triptans, which are a class of medications specifically designed to treat migraines. Its classification as an N-oxide indicates it has undergone oxidation, affecting its pharmacological properties and interactions within biological systems.
The synthesis of Eletriptan N-Oxide typically involves the oxidation of eletriptan using aqueous hydrogen peroxide in the presence of catalytic amounts of ammonium molybdate. This method yields two isomers of Eletriptan N-Oxide, which can be separated and purified using preparative high-performance liquid chromatography (HPLC) techniques .
The molecular structure of Eletriptan N-Oxide can be represented by its SMILES notation: C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]
. This notation reflects the complex arrangement of atoms within the molecule, including its nitrogen and sulfur components.
Eletriptan N-Oxide primarily engages in oxidation reactions but can also participate in reduction and substitution reactions under specific conditions.
The predominant products from the oxidation process are the two isomers of Eletriptan N-Oxide, which are crucial for further pharmacological studies .
The mechanism through which Eletriptan N-Oxide exerts its effects likely involves interaction with serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. By mimicking serotonin's action, it may help alleviate migraine symptoms through vasoconstriction and inhibition of pro-inflammatory neuropeptides. Detailed studies on its specific binding affinities and efficacy compared to eletriptan itself are essential for understanding its therapeutic potential .
Eletriptan N-Oxide has several scientific applications:
Eletriptan N-oxide ((2R)-2-({5-[2-(benzenesulfonyl)ethyl]-1H-indol-3-yl}methyl)-1-methylpyrrolidin-1-ium-1-olate) is a pharmacologically significant metabolite of eletriptan, a second-generation triptan used for migraine treatment. Its molecular formula is C₂₂H₂₆N₂O₃S, with a molecular weight of 398.52 g/mol and a monoisotopic mass of 398.1664 Da [1] [5]. The core structure comprises an indole ring linked to a benzenesulfonyl ethyl group at the 5-position and a N-oxidized pyrrolidinylmethyl moiety at the 3-position. The chiral center at the C2 position of the pyrrolidine ring confers (R)-stereochemistry, which is critical for its biological interactions [1].
Isomeric purity is a key concern, as synthetic routes may produce stereoisomers or regioisomers. The N-oxide functionality specifically forms at the tertiary amine of the pyrrolidine ring, distinguishing it from isomeric oxidation products. Patent literature emphasizes that eletriptan N-oxide is a critical process-related impurity in pharmaceutical manufacturing, requiring stringent control (<0.1% in final drug substances) [2]. Its CAS Registry Number (1217641-89-8) enables precise identification in chemical databases [5].
Table 1: Molecular Identifiers of Eletriptan N-Oxide
Property | Value |
---|---|
IUPAC Name | (2R)-2-({5-[2-(Benzenesulfonyl)ethyl]-1H-indol-3-yl}methyl)-1-methylpyrrolidin-1-ium-1-olate |
Molecular Formula | C₂₂H₂₆N₂O₃S |
CAS Number | 1217641-89-8 |
SMILES Notation | C[N+]1([O-])CCC[C@@H]1CC1=CNC2=C1C=C(CCS(=O)(=O)C1=CC=CC=C1)C=C2 |
InChI Key | QXXCIRSBRHOOJE-PHSANKKPSA-N |
Monoisotopic Mass | 398.1664 Da |
Eletriptan and its N-oxide metabolite share the same carbon skeleton but exhibit marked differences in physicochemical and pharmacological properties:
Table 2: Comparative Properties of Eletriptan and Eletriptan N-Oxide
Property | Eletriptan | Eletriptan N-Oxide |
---|---|---|
Molecular Weight | 382.52 g/mol | 398.52 g/mol |
logP (Calculated) | 2.65 | 1.78 |
Key Functional Groups | Tertiary amine | Tertiary amine N-oxide |
5-HT1B Affinity | High (pKi ~8.5) | Low (pKi <6.0) |
Primary Metabolic Role | Substrate | Terminal metabolite |
Density Functional Theory (DFT) simulations reveal that CYP3A4-mediated N-oxidation proceeds via a radical rebound mechanism. The reaction initiates with hydrogen atom abstraction from the pyrrolidine nitrogen, followed by oxygen transfer from the heme-bound iron-oxo species (Compound I). The transition state exhibits a bond angle of 157° at the nitrogen atom, with an activation energy barrier of 14.3 kcal/mol [1].
Molecular orbital analysis indicates electron donation from the nitrogen lone pair into the heme’s π* system during oxygen transfer. The (R)-stereoelectronic configuration of eletriptan optimizes orbital overlap, making it 5.7× more susceptible to oxidation than its (S)-enantiomer. Solvent models (e.g., SMD) predict a 40% decrease in reaction energy in aqueous environments compared to vacuum, aligning with in vitro metabolic studies [1] [6].
NMR Spectroscopy
¹H and ¹³C NMR data (reported in CDCl₃) confirm structural assignments:
FTIR Spectroscopy
Characteristic bands include:
LC-MS Analysis
LC-ESI-MS/MS in positive mode shows a protonated molecular ion [M+H]⁺ at m/z 399.17 with diagnostic fragments:
Table 3: Spectroscopic Signatures of Eletriptan N-Oxide
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.42 (s, 3H) | N-CH₃ (pyrrolidinium) |
δ 3.85–3.78 (m, 1H), δ 3.25–3.18 (m, 2H) | Pyrrolidine H-2', H-5' | |
δ 7.82–7.46 (m, 2H) | Benzenesulfonyl ortho-H | |
¹³C NMR | δ 72.1 | C-2' (pyrrolidine) |
δ 138.2 | Benzenesulfonyl ipso-C | |
δ 112.8 | Indole C-3 | |
FTIR | 1184 cm⁻¹ | N⁺–O⁻ stretch |
1261 cm⁻¹ | S=O asymmetric stretch | |
MS | 399.17 [M+H]⁺ | Molecular ion |
294.11 [M+H–C₄H₉NO]⁺ | Pyrrolidine N-oxide loss |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7